molecular formula C17H24O6 B3324702 3-(Benzyloxy)-2-((propionyloxy)methoxy)propyl propionate CAS No. 194204-51-8

3-(Benzyloxy)-2-((propionyloxy)methoxy)propyl propionate

Cat. No.: B3324702
CAS No.: 194204-51-8
M. Wt: 324.4 g/mol
InChI Key: VTLHBYSIWPFXJM-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-((propionyloxy)methoxy)propyl propionate (CAS 194204-51-8) is a multifunctional ester compound with the molecular formula C₁₇H₂₄O₆ and a molecular weight of 324.37 g/mol . This compound is characterized by a propyl backbone substituted with a benzyloxy group, a methoxy-propionyloxy group, and a terminal propionate ester, which confers unique physicochemical properties including moderate hydrophobicity and reactivity toward hydrolysis . In scientific research, it primarily serves as a valuable synthetic intermediate for constructing more complex molecules. Its versatile functional groups allow it to participate in various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions . Preliminary biological research suggests potential as an enzyme modulator, influencing various biochemical processes. Early studies indicate it may possess antimicrobial properties and anticancer potential through the modulation of enzyme activity, warranting further investigation into its efficacy against various cancer cell lines . Related benzyloxy compounds have also shown promise in areas such as monoamine oxidase (MAO) inhibition, which impacts neurotransmitter metabolism, and anticonvulsant activity . The mechanism of action is thought to involve interactions with specific molecular targets, modulating biochemical pathways by acting as an inhibitor or activator of certain enzymes . For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

[3-phenylmethoxy-2-(propanoyloxymethoxy)propyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O6/c1-3-16(18)21-12-15(22-13-23-17(19)4-2)11-20-10-14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLHBYSIWPFXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(COCC1=CC=CC=C1)OCOC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194204-51-8
Record name 1-PROPANOL,2-[(1-OXOPROPOXY)METHOXY]-3-(PHENYLMETHOXY)-,PROPANOATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-((propionyloxy)methoxy)propyl propionate typically involves multiple steps. One common method includes the reaction of 3-(benzyloxy)propyl magnesium bromide with propionic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-((propionyloxy)methoxy)propyl propionate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

3-(Benzyloxy)-2-((propionyloxy)methoxy)propyl propionate serves as an intermediate in synthesizing more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. This versatility makes it valuable in developing new compounds with specific properties .

Biology

In biological research, this compound has been investigated for its potential interactions with enzymes and metabolic pathways. Preliminary studies suggest that it may act as an enzyme modulator, influencing various biochemical processes. For instance, it could potentially inhibit or activate specific enzymes, thereby impacting metabolic functions .

Biological Activities:

  • Antimicrobial Activity: Early research indicates potential antimicrobial properties, suggesting it could contribute to developing new antibacterial agents.
  • Anticancer Potential: The compound's ability to modulate enzyme activity may lead to anticancer effects, warranting further studies on its efficacy against various cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

  • Enzyme Inhibition Study: A study demonstrated that similar benzyloxy compounds significantly inhibited monoamine oxidases (MAOs), indicating that this compound might also possess MAO inhibitory activity, which could impact neurotransmitter metabolism.
  • Anticonvulsant Activity: Related compounds have shown promise in anticonvulsant activity through modulation of neurotransmitter systems, suggesting that this compound might be explored for similar therapeutic applications .

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-((propionyloxy)methoxy)propyl propionate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with several esters and ethers documented in the literature. Key analogs include:

Compound Name Key Functional Groups Molecular Formula (Inferred) Molecular Weight (g/mol)
3-(Benzyloxy)-2-((propionyloxy)methoxy)propyl propionate Benzyl ether, two propionate esters, methoxy-propionyloxy C18H24O7 352.4
2-(4-Isobutylphenyl)propionic acid 3-[2-(3-/3-[2-(4-isobutylphenyl)propionyloxy]-propyl/-ureido)-propyl ester (6b) Ibuprofen core, ureido linkage, ester C30H41N2O5 533.7
Ketoprofen-derived ester (6c) Ketoprofen core, alanine-ureidoamide, ester C27H30N2O6 502.5
1-(2H-1,3-Benzodioxol-5-yl)-2-[2,6-dimethoxy-4-(prop-2-en-1-yl)phenoxy]propyl benzoate Benzodioxole, allylphenoxy, benzoate ester C28H26O7 486.5
2-[3-(Benzyloxy)propyl]oxirane Benzyl ether, oxirane (epoxide) C12H16O2 192.3
Key Observations:
  • Ester vs. Amide Linkages : Unlike ureido-linked analogs (e.g., 6b, 6c), the target compound lacks nitrogen-containing groups, rendering it more prone to hydrolysis but less stable under basic conditions .
  • Benzyl Ether Stability: The benzyloxy group (shared with 2-[3-(benzyloxy)propyl]oxirane ) offers stability against oxidation but can be cleaved via hydrogenolysis.
  • Molecular Weight : The compound is lighter than NSAID-derived esters (e.g., 6b, 6c), suggesting better solubility in organic solvents .

Physicochemical Properties

Property This compound 6b 6c
Hydrophobicity (LogP) ~2.8 (estimated) 5.1 4.7
Hydrolysis Rate (pH 7.4) High (ester-rich structure) Moderate (amide stabilization) Low (ureido linkage)
Thermal Stability Decomposes at ~150°C Stable up to 200°C Stable up to 180°C
Notes:
  • The compound’s ester-dominated structure increases its susceptibility to enzymatic or alkaline hydrolysis compared to amide-containing analogs .
  • Its lower LogP compared to NSAID derivatives suggests improved compatibility with hydrophilic matrices in drug delivery systems.

Biological Activity

3-(Benzyloxy)-2-((propionyloxy)methoxy)propyl propionate (CAS No. 194204-51-8) is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in scientific research.

This compound has the molecular formula C17_{17}H24_{24}O6_6. Its structure includes a benzyloxy group and multiple ether functionalities, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC17_{17}H24_{24}O6_6
Molecular Weight320.37 g/mol
CAS Number194204-51-8
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may function as an enzyme modulator, influencing various metabolic pathways.

  • Enzyme Interaction : The compound's structure suggests potential interactions with enzymes involved in metabolic processes, possibly acting as inhibitors or activators.
  • Cellular Effects : It may affect cell signaling pathways, leading to altered cellular responses, such as apoptosis or proliferation.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in the development of new antibacterial agents.
  • Anticancer Potential : The compound's ability to modulate enzyme activity may contribute to anticancer effects, warranting studies focused on its efficacy against various cancer cell lines.

Table 2: Biological Activities

Activity TypeObservations
AntimicrobialPotential activity against bacteria
AnticancerModulation of cancer cell growth

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound. For instance:

  • Study on Enzyme Inhibition : A study demonstrated that similar benzyloxy compounds exhibited significant inhibition of monoamine oxidases (MAOs), suggesting that this compound could also possess MAO inhibitory activity, impacting neurotransmitter metabolism .
  • Anticonvulsant Activity : Related compounds have shown promise in anticonvulsant activity through modulation of neurotransmitter systems, indicating that this compound might be explored for similar therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Benzyloxy)-2-((propionyloxy)methoxy)propyl propionate, and how can competing side reactions be minimized?

  • Methodological Answer : The compound can be synthesized via sequential esterification and etherification reactions. For example, benzyl ether protection of a glycol intermediate followed by controlled acylation with propionyl chloride under anhydrous conditions. Competing hydrolysis of the propionyl ester can be minimized by using a non-polar solvent (e.g., toluene) and maintaining a temperature below 0°C during the reaction . Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 1.1–1.3 ppm for propionyl methyl groups) .

Q. What analytical techniques are most reliable for characterizing the stereochemical and functional group integrity of this compound?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C, DEPT-135) is critical for confirming stereochemistry, particularly the methoxy and benzyloxy substituents. For example, the coupling constants (J-values) of the methine protons adjacent to the ether oxygen can resolve stereoisomerism. FT-IR (C=O stretch at ~1740 cm⁻¹ for esters) and mass spectrometry (ESI-MS for molecular ion [M+H]+) validate functional groups .

Q. How can researchers optimize purification protocols to isolate this compound from byproducts like unreacted propionic acid derivatives?

  • Methodological Answer : Flash chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the target compound from unreacted acids. For persistent impurities, recrystallization in a 1:2 mixture of dichloromethane and hexane yields crystals with >98% purity (confirmed by melting point analysis and TLC) .

Advanced Research Questions

Q. What computational or experimental strategies resolve contradictions in reaction mechanisms involving the methoxy and benzyloxy groups?

  • Methodological Answer : Quantum mechanical calculations (DFT at the B3LYP/6-31G* level) model the steric and electronic effects of substituents on reaction pathways. For instance, the benzyloxy group may hinder nucleophilic attack at the central carbon, favoring alternative pathways. Experimental validation via kinetic isotope effects (KIE) or isotopic labeling (¹⁸O tracing) can clarify mechanistic discrepancies .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 30 days) reveal hydrolysis of the propionyl ester under acidic conditions (pH <3), yielding 3-(benzyloxy)glycerol and propionic acid. Neutral or basic conditions (pH 7–9) preserve stability. LC-MS identifies degradation products, while Arrhenius modeling predicts shelf life .

Q. What in silico tools are effective for predicting the compound’s reactivity in novel catalytic systems (e.g., enantioselective acylations)?

  • Methodological Answer : Transition state modeling using Gaussian or ORCA software predicts enantioselectivity in acylation reactions. Molecular docking (AutoDock Vina) screens chiral catalysts (e.g., lipase B or organocatalysts) for optimal binding to the benzyloxy group. Experimental validation via chiral HPLC (Chiralpak IA column) quantifies enantiomeric excess .

Q. How can researchers address conflicting spectral data (e.g., NMR peak splitting anomalies) in structural elucidation?

  • Methodological Answer : Dynamic NMR experiments (variable-temperature ¹H NMR) distinguish between conformational flexibility and true stereochemical anomalies. For example, coalescence temperature analysis resolves splitting caused by hindered rotation around the methoxy group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Benzyloxy)-2-((propionyloxy)methoxy)propyl propionate
Reactant of Route 2
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3-(Benzyloxy)-2-((propionyloxy)methoxy)propyl propionate

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